molecular formula C16H17FN4O5S B3005586 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide CAS No. 899989-45-8

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B3005586
CAS No.: 899989-45-8
M. Wt: 396.39
InChI Key: LDBMBXKEIBKNRW-UHFFFAOYSA-N
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Description

N1-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a 4-fluorophenyl substituent and an oxalamide linkage. This compound is structurally classified as a sulfonamide derivative, with applications hypothesized in medicinal chemistry, though specific biological targets remain unconfirmed in the available literature .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O5S/c1-26-7-6-18-15(22)16(23)19-14-12-8-27(24,25)9-13(12)20-21(14)11-4-2-10(17)3-5-11/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBMBXKEIBKNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide is a novel compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C19H16FN5O2SC_{19}H_{16}F_{N_5}O_2S with a molecular weight of approximately 397.4 g/mol. Its structure features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and an oxalamide moiety.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Neurotransmitter Reuptake : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, making it a candidate for treating mood disorders like depression and anxiety .
  • Antioxidant Activity : The presence of the dioxido group contributes to its ability to scavenge free radicals, thereby providing neuroprotective effects against oxidative stress .
  • Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key biological activities reported in various studies:

Activity Description Reference
AntidepressantSignificant inhibition of serotonin and norepinephrine reuptake in vitro
AntioxidantScavenging of free radicals in cellular models
Anti-inflammatoryReduction in pro-inflammatory cytokines in animal models
Cytotoxicity against cancer cellsInduction of apoptosis in specific cancer cell lines

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Depression Model in Rats : A study demonstrated that administration of the compound resulted in reduced depressive-like behavior in rats subjected to chronic stress. Behavioral assays indicated increased locomotion and reduced immobility time in forced swim tests .
  • Oxidative Stress in Neuronal Cells : In vitro experiments showed that the compound significantly reduced markers of oxidative stress in neuronal cell cultures exposed to hydrogen peroxide, suggesting its potential as a neuroprotective agent .
  • Cancer Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent anti-cancer activity. Mechanistic studies revealed that it induces apoptosis through activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the thieno[3,4-c]pyrazol-3-yl-oxalamide backbone but differ in substituents on the oxalamide nitrogen or the aryl group. Below is a comparative analysis based on molecular properties and substituent effects:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R1) Substituent (R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (N1-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide) 2-Methoxyethyl 4-Fluorophenyl C₁₉H₂₀FN₅O₅S 449.45 Moderate hydrophilicity due to methoxyethyl group; sulfone enhances stability .
N1-(4-Fluorobenzyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide 4-Fluorobenzyl 4-Fluorophenyl C₂₀H₁₇F₂N₅O₄S 469.44 Increased lipophilicity from benzyl group; dual fluorophenyl groups may enhance target binding .
N1-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide 3-Methoxypropyl 4-Fluorophenyl C₁₈H₂₀FN₅O₅S 435.44 Longer alkoxy chain improves solubility but may reduce metabolic stability .

Key Observations:

Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound balances hydrophilicity better than the 4-fluorobenzyl group in its analog, which is more lipophilic. This difference impacts bioavailability and membrane permeability .

Impact of Fluorine Substitution :

  • All three compounds retain the 4-fluorophenyl group, suggesting its role in electronic stabilization or interactions with aromatic residues in biological targets. Dual fluorination in the benzyl analog (C₂₀H₁₇F₂N₅O₄S) may enhance binding affinity but raises synthetic complexity .

Sulfone Group Influence: The 5,5-dioxido (sulfone) group in the thienopyrazol core is conserved across analogs, contributing to structural rigidity and hydrogen-bonding capacity, critical for maintaining molecular conformation .

Research Findings and Methodological Notes

  • Structural Characterization: While crystallographic data for the target compound are unavailable, analogs like N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide have been analyzed using X-ray diffraction refined via SHELXL . This software’s robustness in handling sulfone-containing heterocycles underscores its utility for future structural studies on the target compound.
  • Synthetic Challenges :
    The oxalamide linkage introduces steric hindrance, complicating regioselective substitution. Evidence suggests that microwave-assisted synthesis may improve yields for such derivatives .

  • Biological Data Gaps: No direct pharmacological data (e.g., IC₅₀, binding assays) are available for the target compound.

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